molecular formula C9H6F3IO2 B1415213 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde CAS No. 2168393-59-5

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B1415213
CAS No.: 2168393-59-5
M. Wt: 330.04 g/mol
InChI Key: BEALDGXRYQIXMM-UHFFFAOYSA-N
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Description

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is a synthetic organic compound characterized by the presence of an aldehyde functional group and an iodo substituent on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde typically involves the reaction of 5-iodo-2-hydroxybenzaldehyde with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodo substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include sodium azide (NaN₃) and potassium cyanide (KCN).

Major Products Formed

    Oxidation: Formation of 5-iodo-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: Formation of 5-iodo-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is utilized in a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-2-hydroxybenzaldehyde: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.

    2-(2,2,2-Trifluoroethoxy)benzaldehyde:

    5-Bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde: Similar structure but with a bromo substituent instead of an iodo group, leading to different reactivity and applications.

Uniqueness

5-Iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde is unique due to the presence of both the iodo and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-iodo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO2/c10-9(11,12)5-15-8-2-1-7(13)3-6(8)4-14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALDGXRYQIXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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